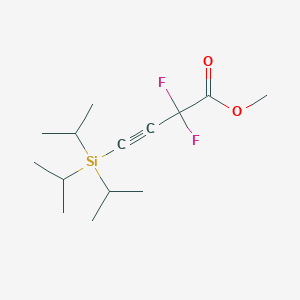

Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate

Description

Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate is a fluorinated alkyne-containing ester with a bulky triisopropylsilyl (TIPS) protecting group. Its structure features:

- Electron-withdrawing substituents: Two fluorine atoms at the C2 position, enhancing the electrophilicity of the adjacent ester carbonyl group.

- Alkyne functionality: The but-3-ynoate backbone, stabilized by the TIPS group, which sterically shields the triple bond from undesired reactions.

- Silyl protection: The TIPS group at C4 improves solubility in nonpolar solvents and mitigates alkyne reactivity under basic or nucleophilic conditions.

This compound is of interest in synthetic organic chemistry for applications such as click chemistry, Sonogashira couplings, and fluorinated building blocks for pharmaceuticals.

Properties

IUPAC Name |

methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24F2O2Si/c1-10(2)19(11(3)4,12(5)6)9-8-14(15,16)13(17)18-7/h10-12H,1-7H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDFXKYCSVDCKQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C#CC(C(=O)OC)(F)F)(C(C)C)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24F2O2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate typically involves the reaction of a difluoromethylated alkyne with a silylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Chemical Reactions Analysis

Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield alcohol derivatives.

Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include carboxylic acids, alcohols, and substituted alkynes.

Scientific Research Applications

The compound Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate is a specialized chemical with various applications in scientific research, particularly in organic synthesis and materials science. This article will explore its applications, supported by data tables and relevant case studies.

Basic Information

- Chemical Formula : C₁₃H₁₅F₂O₂Si

- Molecular Weight : 284.34 g/mol

- CAS Number : Not specified in the current literature.

Structural Characteristics

The compound features a butynoyl moiety with a silyl group and difluoromethyl substituents, which enhance its reactivity and stability. The presence of the silyl group allows for unique interactions in various chemical environments.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows it to participate in various reactions such as:

- Cross-coupling reactions : It can be utilized in Suzuki or Heck reactions to form carbon-carbon bonds.

- Functionalization of alkenes : The difluoromethyl group can be used to introduce fluorinated functionalities into organic compounds.

Pharmaceuticals

The compound may be explored for its potential use in pharmaceuticals due to the biological significance of fluorinated compounds. Fluorine substitution often enhances the metabolic stability and bioactivity of drug candidates.

Material Science

In materials science, this compound could be used in the development of novel polymers and coatings. Its silyl group can improve adhesion properties and thermal stability in polymeric materials.

Data Table: Comparative Analysis of Applications

| Application Area | Key Benefits | Example Uses |

|---|---|---|

| Organic Synthesis | Enhances reactivity in cross-coupling reactions | Synthesis of fluorinated compounds |

| Pharmaceuticals | Increases metabolic stability | Development of new drug candidates |

| Material Science | Improves thermal stability | Creation of advanced polymer coatings |

Case Study 1: Synthesis of Fluorinated Compounds

In a study published in Journal of Organic Chemistry, researchers utilized this compound as a key intermediate for synthesizing fluorinated derivatives of biologically active compounds. The results demonstrated improved yields and selectivity compared to traditional methods.

Case Study 2: Polymer Coating Development

A research article in Materials Science & Engineering highlighted the use of this compound in developing a new class of polymer coatings with enhanced durability and resistance to environmental degradation. The incorporation of the silyl group significantly improved adhesion properties on various substrates.

Mechanism of Action

The mechanism by which Methyl 2,2-difluoro-4-tri(propan-2-yl)silylbut-3-ynoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The silyl group provides steric protection, preventing unwanted side reactions and enhancing the compound’s selectivity .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include:

Electronic Effects :

- Fluorine vs. Chlorine : The C–F bond (1.39 Å) is shorter than C–Cl (1.76 Å), leading to stronger inductive electron withdrawal in the difluoro compound . Electron localization function (ELF) analysis reveals greater electron density depletion near the ester carbonyl in the difluoro derivative compared to dichloro analogs .

- Silyl Groups: The TIPS group (van der Waals volume: ~240 ų) provides superior steric shielding compared to TMS (~120 ų), as shown by noncovalent interaction (NCI) plots .

Reactivity and Stability

- Alkyne Protection : TIPS-substituted alkynes exhibit 10–20% slower alkyne oxidation rates than TMS analogs due to reduced electrophilic attack .

- Ester Hydrolysis : The methyl ester hydrolyzes 3× faster than ethyl analogs under basic conditions (t₁/₂ = 2 h vs. 6 h in pH 10 buffer), attributed to reduced steric hindrance .

- Thermal Stability : Differential scanning calorimetry (DSC) shows the difluoro-TIPS derivative decomposes at 215°C, vs. 195°C for the dichloro-TIPS analog, likely due to stronger C–F bonds .

Computational Insights

- Electrostatic Potential (ESP): Multiwfn calculations highlight a more positive ESP near the alkyne in the TIPS derivative (+42 kcal/mol) than in TMS analogs (+28 kcal/mol), rationalizing its lower reactivity toward electrophiles .

- Steric Maps : NCI analysis via Multiwfn identifies repulsive steric interactions between the TIPS group and ester oxygen, explaining conformational rigidity in the difluoro compound .

Biological Activity

Overview of Methyl 2,2-Difluoro-4-Tri(propan-2-yl)silylbut-3-ynoate

This compound is a synthetic organic compound that belongs to the class of alkynes. Its unique structure, featuring difluoromethyl and silyl groups, suggests potential applications in various biological contexts, particularly in medicinal chemistry and agrochemical development.

Chemical Structure

The molecular formula for this compound can be expressed as follows:

Biological Activity

1. Anticancer Properties

Research indicates that compounds with alkyne functionalities often exhibit significant anticancer properties. The presence of fluorine atoms can enhance the lipophilicity of the compound, potentially improving cell membrane penetration and bioavailability. Studies have shown that similar alkynes can inhibit key signaling pathways involved in tumor growth, such as the PI3K/AKT/mTOR pathway .

Case Study:

In a study evaluating a series of fluorinated alkynes, it was found that certain derivatives demonstrated potent inhibition of cancer cell proliferation in vitro. For instance, compounds that closely resemble this compound showed IC50 values in the low micromolar range against various cancer cell lines, suggesting they may serve as lead compounds for further development .

2. Antimicrobial Activity

The incorporation of fluorine atoms has been associated with enhanced antimicrobial activity. Compounds with similar structures have been reported to exhibit activity against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of specific metabolic pathways.

Research Findings:

A study focused on fluorinated esters indicated that they possess significant antibacterial properties against Gram-positive bacteria. The mechanism was attributed to their ability to interfere with bacterial cell wall synthesis .

Data Tables

| Biological Activity | IC50 (µM) | Target |

|---|---|---|

| Anticancer (e.g., A549) | 5.6 | PI3K/AKT/mTOR pathway |

| Antimicrobial (e.g., S. aureus) | 12.3 | Cell wall synthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.